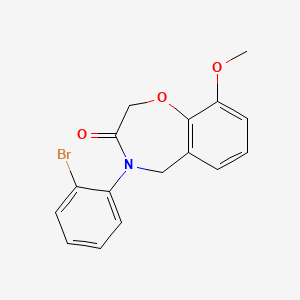![molecular formula C19H26ClN7O3 B6492475 N-(4-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}phenyl)acetamide hydrochloride CAS No. 1217067-53-2](/img/structure/B6492475.png)
N-(4-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}phenyl)acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including an acetamide group, a phenyl group, a triazine ring, and two morpholine rings . These functional groups suggest that this compound could have a variety of chemical properties and could potentially be used in a range of applications.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the morpholine rings could be introduced through a reaction with morpholine . The triazine ring could be formed through a reaction with a triazine derivative . The exact synthesis would depend on the specific reactions used and the order in which they are carried out.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The morpholine rings would likely add a significant amount of three-dimensionality to the molecule . The triazine ring and the phenyl group would likely contribute to the overall stability of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the acetamide group could potentially undergo hydrolysis to form an amine and a carboxylic acid . The morpholine rings could potentially undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the morpholine rings could potentially make the compound more soluble in water . The triazine ring could potentially contribute to the compound’s stability and resistance to degradation .Aplicaciones Científicas De Investigación
- Lead Molecule : The lead molecule ELC5 (6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine) demonstrated comparable activity to the reference herbicide (isoproturon) against P. minor .
Herbicide Development
Antimicrobial and Anticancer Drug Research
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if the compound is highly reactive, it could potentially be hazardous to handle. Additionally, if the compound or its degradation products are toxic, this could also pose a risk .
Direcciones Futuras
Future research on this compound could potentially focus on exploring its potential uses. For example, if the compound shows promising biological activity, it could be further developed as a drug . Additionally, research could also focus on improving the synthesis of the compound to make it more efficient and cost-effective .
Propiedades
IUPAC Name |
N-[4-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]phenyl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O3.ClH/c1-14(27)20-15-2-4-16(5-3-15)21-17-22-18(25-6-10-28-11-7-25)24-19(23-17)26-8-12-29-13-9-26;/h2-5H,6-13H2,1H3,(H,20,27)(H,21,22,23,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPGWOYOOTTXNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((4,6-dimorpholino-1,3,5-triazin-2-yl)amino)phenyl)acetamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(3,4-dimethoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B6492393.png)
![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B6492412.png)
![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B6492420.png)
![(2Z)-6-chloro-N-[(oxolan-2-yl)methyl]-2-(phenylimino)-2H-chromene-3-carboxamide](/img/structure/B6492423.png)
![N-(4-butylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B6492431.png)
![(2Z)-6-chloro-2-[(2,3-dihydro-1,4-benzodioxin-6-yl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B6492440.png)
![(2Z)-6-chloro-N-[(oxolan-2-yl)methyl]-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B6492443.png)

![2-{[3-(butan-2-yl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B6492458.png)
![methyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B6492468.png)
![2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B6492487.png)
![N-(2-fluorophenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6492494.png)
![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B6492497.png)
![2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B6492501.png)